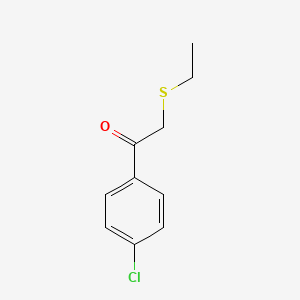

1-(4-Chlorophenyl)-2-(ethylthio)ethan-1-one

Description

Properties

Molecular Formula |

C10H11ClOS |

|---|---|

Molecular Weight |

214.71 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-2-ethylsulfanylethanone |

InChI |

InChI=1S/C10H11ClOS/c1-2-13-7-10(12)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 |

InChI Key |

DSJABERQWFCDFH-UHFFFAOYSA-N |

Canonical SMILES |

CCSCC(=O)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(4-Chlorophenyl)-2-(ethylthio)ethan-1-one

Mechanochemical One-Pot Synthesis via α-Imino Ketones

A recent and efficient approach for synthesizing α-amino thioketones, including derivatives structurally related to this compound, involves a mechanochemical, catalyst-free, one-pot three-component milling reaction . This method uses:

- 2-oxo aldehydes (glyoxal derivatives),

- Amines (aryl amines),

- Thiols (such as ethyl thiol),

milled together in a stainless steel jar with minimal solvent (acetonitrile) at room temperature or mild conditions.

Procedure Summary:

- Charge a milling jar with 4-chlorophenylglyoxal, an appropriate amine, and ethyl thiol in MeCN.

- Mill at 30 Hz for 1 hour.

- Purify the crude product by silica gel chromatography (3% ethyl acetate in petroleum ether).

This method yields compounds like This compound efficiently and cleanly, with yields reported up to 82% for related analogs.

Advantages:

- Catalyst-free, avoiding metal contamination.

- Mild conditions, no heating required.

- Scalable to gram quantities.

- Environmentally friendly mechanochemical approach.

α-Haloketone Route via Nucleophilic Substitution

Another classical method involves nucleophilic substitution on α-haloketones . The general approach is:

- Start with 1-(4-chlorophenyl)-2-haloethan-1-one (typically α-chloro or α-bromo derivative).

- React with ethyl thiolate or ethanethiol under basic or neutral conditions.

- The thiol group displaces the halogen at the α-position, yielding this compound.

This method is well-established in the literature for preparing α-thio ketones and allows for straightforward control of substitution.

Horner–Wadsworth–Emmons (HWE) Reaction Followed by Thiolation

Some synthetic routes involve the preparation of α-alkoxy or α-alkyl substituted ketones via the HWE reaction, followed by thiolation:

- Prepare α-alkoxy p-chlorobenzyl phosphonates.

- Perform HWE reaction with methyl or ethyl ketones to obtain α-substituted ketones.

- Follow with thiolation at the α-position using ethanethiol or related reagents.

Though this method is more complex, it allows for structural modifications and stereochemical control.

Comparative Data Table of Preparation Methods

Detailed Experimental Example from Mechanochemical Synthesis

Experimental Procedure for Gram-Scale Synthesis of this compound

-

- 4-Chlorophenylglyoxal: 869 mg (4.672 mmol)

- p-Toluidine (amine): 500 mg (4.672 mmol)

- Ethanethiol (thiol): 874 mg (6.074 mmol)

- Acetonitrile: 100 μL

-

- Charge a 10 mL stainless steel milling jar with two 10 mm stainless steel balls.

- Add reagents and solvent, seal the jar.

- Mill at 30 Hz for 1 hour.

- Monitor reaction by thin-layer chromatography (TLC).

- Purify the crude product by silica gel chromatography using 3% ethyl acetate in petroleum ether.

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows aromatic protons of the 4-chlorophenyl ring, methylene protons adjacent to sulfur, and ethylthio group protons.

- ^13C NMR confirms carbonyl carbon and α-carbon bearing the ethylthio substituent.

-

- Molecular ion peak consistent with the molecular formula C10H11ClOS.

- High-resolution mass confirms the exact mass within experimental error.

Thin-Layer Chromatography (TLC):

- Used to monitor reaction progress and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-(ethylthio)ethan-1-one undergoes various chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as sodium borohydride.

Substitution: Halogenation or nitration of the aromatic ring using halogens or nitrating agents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Chlorine, bromine, nitric acid

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

1-(4-Chlorophenyl)-2-(ethylthio)ethan-1-one has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(ethylthio)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of the chlorophenyl and ethylthio groups contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

Key Observations :

- Substituent Position : Para-substituted derivatives (e.g., 5j) exhibit higher melting points than meta-substituted analogues (e.g., 5i), likely due to enhanced crystallinity from symmetric packing .

- Thioether vs. Thiazole : The thiazole ring in 1-(4-chlorophenyl)-2-(thiazolylsulfanyl)ethan-1-one introduces additional π-conjugation, shifting the C=O IR band to 1735 cm⁻¹ compared to 1680 cm⁻¹ in the ethylthio analogue .

- Polarity: Sulfonyl-containing derivatives (e.g., 2-((4-Chlorophenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one) show higher polarity (LC-MS m/z 322) than ethylthio analogues due to the electron-withdrawing sulfonyl group .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-Chlorophenyl)-2-(ethylthio)ethan-1-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or thiol-ene reactions. For example, reacting 4-chlorophenylacetonitrile with ethyl mercaptan in the presence of a base (e.g., KOH) under reflux conditions yields the target compound. Solvent choice (e.g., ethanol vs. DMF) significantly impacts reaction kinetics and purity. Temperature optimization (typically 60–80°C) minimizes side reactions like oxidation of the thioether group .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1675 cm⁻¹, C-S stretch at ~650–700 cm⁻¹) .

- NMR : ¹H NMR reveals aromatic protons (δ 7.2–7.8 ppm for the chlorophenyl group) and ethylthio protons (δ 1.3–1.5 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂) .

- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ at m/z 228.03 for C₁₀H₁₁ClOS) .

Q. How does the electronic effect of the 4-chlorophenyl group influence the compound’s reactivity?

- Methodological Answer : The chlorine atom’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitution to the meta position. This stabilizes intermediates in nucleophilic reactions (e.g., thiol additions) and alters redox behavior in biological systems .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across studies?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from assay conditions (pH, solvent, cell lines). To address this:

- Use orthogonal assays (e.g., MIC tests vs. time-kill curves).

- Validate results with structural analogs (e.g., triazole or thiazole derivatives) to isolate substituent effects .

- Control for purity via HPLC (>95%) to exclude confounding impurities .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock to simulate binding to enzymes (e.g., cytochrome P450). The ethylthio group’s hydrophobicity may enhance binding to hydrophobic pockets .

- QSAR Models : Correlate structural descriptors (e.g., ClogP, polar surface area) with observed activities (e.g., IC₅₀ values) to guide structural optimization .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Methodological Answer : The compound’s flexibility (due to the ethylthio group) complicates crystal formation. Strategies include:

- Slow evaporation from ethanol/water mixtures.

- Co-crystallization with rigid co-formers (e.g., benzoic acid derivatives).

- Single-crystal X-ray diffraction confirms dihedral angles between aromatic and thioether moieties, critical for understanding conformational stability .

Q. How does the ethylthio substituent affect metabolic stability compared to oxygen or nitrogen analogs?

- Methodological Answer : The thioether group is more resistant to oxidative metabolism than ethers or amines. In vitro assays (e.g., liver microsome stability tests) show slower degradation (t₁/₂ > 2 hours vs. <1 hour for O/N analogs). LC-MS/MS identifies metabolites, such as sulfoxide derivatives, formed via CYP450-mediated oxidation .

Key Research Recommendations

- Prioritize stereochemical analysis if chiral centers are introduced during synthesis.

- Explore hybrid derivatives (e.g., combining triazole and ethylthio groups) to enhance bioactivity .

- Validate toxicity profiles using in vivo models to address gaps in current pharmacological data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.